(6,8-dichloro-2-oxochromen-3-yl)-N-(1-cyano-1-methylpropyl)carboxamide
Description
(6,8-dichloro-2-oxochromen-3-yl)-N-(1-cyano-1-methylpropyl)carboxamide is a synthetic organic compound that belongs to the class of chromenones. Chromenones are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound, with its unique structural features, holds potential for various applications in scientific research and industry.
Properties
IUPAC Name |
6,8-dichloro-N-(2-cyanobutan-2-yl)-2-oxochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N2O3/c1-3-15(2,7-18)19-13(20)10-5-8-4-9(16)6-11(17)12(8)22-14(10)21/h4-6H,3H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVLFJVFPOZIAPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C#N)NC(=O)C1=CC2=CC(=CC(=C2OC1=O)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6,8-dichloro-2-oxochromen-3-yl)-N-(1-cyano-1-methylpropyl)carboxamide typically involves the following steps:
Formation of the Chromenone Core: The chromenone core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Chlorine Atoms: Chlorination at the 6 and 8 positions can be achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Amidation Reaction: The final step involves the reaction of the chlorinated chromenone with N-(1-cyano-1-methylpropyl)amine under suitable conditions to form the carboxamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the chromenone core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the chromenone ring or the cyano group in the carboxamide side chain.
Substitution: The chlorine atoms at positions 6 and 8 can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (6,8-dichloro-2-oxochromen-3-yl)-N-(1-cyano-1-methylpropyl)carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. Researchers may investigate its interactions with various biological targets and pathways.
Medicine
In medicinal chemistry, (6,8-dichloro-2-oxochromen-3-yl)-N-(1-cyano-1-methylpropyl)carboxamide could be explored as a lead compound for the development of new therapeutic agents. Its structural features may allow for the design of analogs with improved efficacy and safety profiles.
Industry
In the industrial sector, this compound may find applications in the development of new materials, agrochemicals, or pharmaceuticals. Its synthesis and functionalization can lead to the creation of products with desirable properties.
Mechanism of Action
The mechanism of action of (6,8-dichloro-2-oxochromen-3-yl)-N-(1-cyano-1-methylpropyl)carboxamide would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their function and leading to the observed effects. Detailed studies would be required to elucidate the exact pathways and mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
(6,8-dichloro-2-oxochromen-3-yl)-N-(1-cyano-1-methylpropyl)carboxamide: can be compared with other chromenone derivatives, such as:
Uniqueness
The uniqueness of (6,8-dichloro-2-oxochromen-3-yl)-N-(1-cyano-1-methylpropyl)carboxamide lies in its specific substitution pattern and functional groups. These features may confer distinct chemical reactivity and biological activity compared to other chromenone derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
